N-[4-(4-FLUOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]-2-PHENYLACETAMIDE
Overview
Description
N-[4-(4-FLUOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]-2-PHENYLACETAMIDE is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties
Preparation Methods
The synthesis of N-[4-(4-FLUOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]-2-PHENYLACETAMIDE typically involves the Hantzsch thiazole synthesis method. This reaction involves the condensation of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions are generally mild, and the process can be scaled up for industrial production. The method is efficient and yields the desired thiazole derivative with high purity.
Chemical Reactions Analysis
N-[4-(4-FLUOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]-2-PHENYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[4-(4-FLUOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]-2-PHENYLACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Due to its potential anticancer properties, it is being investigated for use in cancer treatment.
Mechanism of Action
The mechanism of action of N-[4-(4-FLUOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]-2-PHENYLACETAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, thereby disrupting cellular processes. For example, it may inhibit the biosynthesis of bacterial lipids, leading to antimicrobial effects . The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
N-[4-(4-FLUOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]-2-PHENYLACETAMIDE can be compared with other thiazole derivatives such as:
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also exhibits antimicrobial activity and is synthesized using similar methods.
2,4-Disubstituted thiazoles: These compounds have a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2OS/c1-12-17(14-7-9-15(19)10-8-14)21-18(23-12)20-16(22)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJCFWJVPYLPBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CC2=CC=CC=C2)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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